molecular formula C22H21Cl2N3O2 B11151899 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B11151899
M. Wt: 430.3 g/mol
InChI Key: KHJWFBYOXFUUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROPHENYL)-1-[3-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-OL is a complex organic compound with significant applications in various fields It is characterized by the presence of chlorophenyl groups, a pyrazole ring, and a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-1-[3-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of chlorophenyl groups and the formation of the piperidin-4-ol moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-1-[3-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL]PIPERIDIN-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(2-chlorophenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)17-4-2-3-5-18(17)24)21(28)27-12-10-22(29,11-13-27)15-6-8-16(23)9-7-15/h2-9,14,29H,10-13H2,1H3

InChI Key

KHJWFBYOXFUUSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.